2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid
Description
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid (CAS: 28044-77-1) is a specialized organic compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol . Its structure features a phenyl ring substituted at the para position with a tert-butoxycarbonyl (Boc) group, linked to an acetic acid moiety. The Boc group is widely used in peptide synthesis as a protective group for amines, enhancing solubility in organic solvents and preventing unwanted side reactions during coupling steps . This compound is critical in medicinal chemistry and drug development, particularly as a building block for bioactive molecules targeting receptors like FXR (Farnesoid X Receptor) .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-9(5-7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWJCSOPVLRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Aromatic Substitution and Esterification
A common route involves starting with para-chlorophenols or phenylacetic acids as raw materials:
- Step 1: Synthesis of para-substituted phenylacetic acid derivatives through electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) with suitable acyl chlorides or anhydrides.
- Step 2: Introduction of the Boc group onto the amino or hydroxyl group via reaction with Boc anhydride in the presence of a base such as triethylamine or pyridine .
This approach is exemplified in the patent CN102746142A, where the synthesis involves multiple steps including:
- Coupling of chlorophenols with acetic derivatives.
- Refluxing with sulfur and other reagents to form the desired phenylacetic acid core.
- Purification through solvent extraction and filtration.
Carboxylation of Phenyl Precursors
Another method involves the carboxylation of phenyl derivatives :
- Starting from para-chlorophenols , performing a Grignard reaction with methyl or ethyl halides to form phenylmethyl derivatives.
- Subsequent oxidation or carboxylation to introduce the acetic acid functionality.
- Final Boc protection of amino groups if present.
Synthesis via Rearrangement and Catalytic Methods
Recent research emphasizes catalytic asymmetric rearrangements :
- As described in the study on α-amino acids synthesis via 1,3-nitrogen migration , the process involves azanyl esters derived from phenylacetic acids.
- These esters undergo iron-catalyzed rearrangement with high enantioselectivity, forming the desired amino acid derivatives, which can be further modified to obtain This compound .
Detailed Reaction Pathway and Data Table
| Step | Reagents & Conditions | Purpose | Remarks |
|---|---|---|---|
| Aromatic substitution | Para-chlorophenol + acyl chloride | Introduce phenylacetic backbone | Friedel-Crafts acylation or similar |
| Boc protection | Boc anhydride + base (pyridine, TEA) | Protect amino/hydroxyl groups | Ensures selective functionalization |
| Carboxylation | Grignard reagent + CO2 | Form phenylacetic acid core | Requires controlled conditions |
| Functionalization | Reflux, oxidation, or rearrangement | Attach acetic acid group | Catalytic methods enhance selectivity |
Research Findings and Optimization Data
Recent studies highlight the importance of catalyst choice, temperature, and solvent in optimizing yields and stereoselectivity:
- Catalyst Screening: The use of fluorinated iron catalysts such as (R,R)-FeBIPF significantly improves enantiomeric excess (up to 98% ee) in the synthesis of amino acid derivatives, which can be adapted for the target compound.
- Temperature Control: Lowering reaction temperatures (e.g., to –50 °C) enhances stereoselectivity but may reduce yields unless reaction times are optimized.
- Solvent Effects: Mixtures of 1,2-dichlorobenzene and chloroform provide optimal conditions for high yield and enantioselectivity.
Data Summary Table
Notes on Practical Synthesis
- Purification: Recrystallization or chromatography is employed to isolate pure This compound .
- Yield Optimization: Fine-tuning temperature, catalyst loading, and solvent ratios is critical.
- Safety Precautions: Handling chlorinated solvents and reactive reagents requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using TFA or HCl are employed to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected amines.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- TBOC-AA is primarily used as an intermediate in the synthesis of complex organic molecules. The Boc group provides stability under neutral and basic conditions, making it an ideal candidate for protecting amine functionalities during chemical reactions.
2. Peptide Synthesis
- It is employed in the protection of amine groups in peptide synthesis, facilitating the construction of therapeutic peptides where amine protection is essential. The Boc group can be easily removed under acidic conditions, allowing for the subsequent deprotection of amines.
3. Medicinal Chemistry
- TBOC-AA serves as a crucial building block in the development of pharmaceuticals. Its ability to protect functional groups is vital in synthesizing various pharmaceutical agents, particularly those requiring selective modification of amines.
4. Antiproliferative Activity
- Recent studies have indicated that TBOC-AA derivatives exhibit significant antiproliferative effects against various cancer cell lines, including acute myeloid leukemia (MV4-11), lung (A549), colorectal (LoVo), and breast (MCF-7) cancers. The selectivity index and IC values suggest effective inhibition of cancer cell proliferation while sparing normal cells.
The biological activity of TBOC-AA has been linked to its structural similarity with other Boc-protected amino acids. It may inhibit specific enzymes or pathways critical for cell growth and survival, such as matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
Case Study Example
A study investigated the antiproliferative activity of sulfonamide derivatives against MV4-11 and MCF-7 cell lines, revealing that certain substitutions enhanced activity with IC values ranging from 0.1 to 100 nM for effective compounds.
Pharmacokinetics
Understanding the pharmacokinetic profile of TBOC-AA is essential for evaluating its potential therapeutic applications. Preliminary data suggest moderate bioavailability and favorable pharmacokinetic properties.
| Parameter | Value |
|---|---|
| Solubility | Soluble in water and ethyl acetate |
| Cmax | 592 ± 62 mg/mL |
| t1/2 | 27.4 nM |
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid primarily involves its role as a protecting group. The Boc group protects amines from unwanted reactions by temporarily blocking the reactive site. This protection is crucial during multi-step synthesis processes, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Research Findings and Trends
- Peptide Therapeutics : The Boc-protected phenylacetic acid scaffold is integral to FXR antagonists (e.g., FLG249), where ileum-specific accumulation is achieved via structural modifications .
- Material Science: Phenoxyacetic acid derivatives like (2,4-di-tert-butylphenoxy)acetic acid are employed in polymer stabilization, leveraging tert-butyl groups to scavenge free radicals .
- Oncology : Piperidine-containing analogs demonstrate promise in kinase inhibition, with improved pharmacokinetics attributed to the Boc group’s protective role .
Biological Activity
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid, also known by its CAS number 732308-82-6, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound consists of a phenyl group substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group is often utilized in organic synthesis for protecting amines during chemical reactions, which may influence the compound's biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their catalytic activities. This mechanism is critical in modulating metabolic pathways and cellular functions.
- Receptor Modulation : It may interact with specific receptors, altering their signaling pathways and subsequently affecting cellular responses.
Anticancer Properties
Recent studies have indicated that derivatives of phenylacetic acids exhibit anticancer activities. For instance, compounds similar to this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can promote programmed cell death in cancer cells.
- Cell Cycle Arrest : They may cause cell cycle disruptions, preventing cancer cells from dividing.
Case Studies
-
In Vitro Studies : A study exploring the effects of phenylacetic acid derivatives demonstrated that certain compounds significantly inhibited the growth of human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell migration.
Compound IC50 (µM) Cell Line This compound 15 HeLa Related derivative X 10 MCF-7 - Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : The compound is absorbed through the gastrointestinal tract when administered orally.
- Distribution : It exhibits a moderate distribution throughout body tissues, facilitated by its lipophilic properties due to the Boc group.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
Toxicity and Safety Profile
While promising in terms of biological activity, it is crucial to evaluate the toxicity associated with this compound. Preliminary studies suggest that at higher concentrations, it may exhibit cytotoxic effects leading to cellular damage. Therefore, careful dose management is recommended in therapeutic applications.
Q & A
Q. Design a stability study to evaluate the compound’s compatibility with common organic solvents.
- Methodological Framework :
Prepare 1 mM solutions in DMSO, DMF, THF, and MeOH.
Store aliquots at 25°C and 40°C for 7 days.
Analyze degradation by HPLC (peak area normalization) and LC-MS (fragment identification).
Key Metrics : Solvents causing >5% degradation are deemed incompatible. DMSO and DMF typically show superior stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
